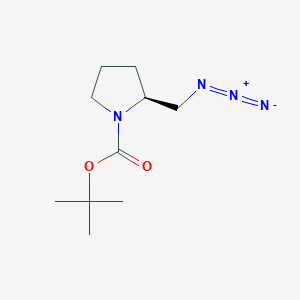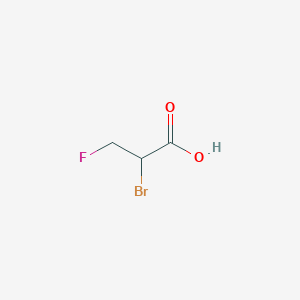
2-Bromo-3-fluoropropionic acid
Übersicht
Beschreibung
“2-Bromo-3-fluoropropionic acid” is a chemical compound with the molecular formula C3H4BrFO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of “2-Bromo-3-fluoropropionic acid” can be achieved through various methods. One such method involves the reaction of acrylic acid with hydrogen bromide . The ratio of acrylic acid to hydrogen bromide is 1: 0.5-1: 3.5 (molar ratio), and the temperature range is 30-120 ℃, with the optimal temperature being 50-65 ℃ .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-fluoropropionic acid” consists of three carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, and two oxygen atoms .
Chemical Reactions Analysis
“2-Bromo-3-fluoropropionic acid” can participate in various chemical reactions. For instance, it can be used as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides .
Physical And Chemical Properties Analysis
“2-Bromo-3-fluoropropionic acid” is a liquid at room temperature. It has a refractive index of 1.466 and a density of 1.954 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Applications
2-Bromo-3-fluoropropionic acid derivatives, such as 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid, are significant in the field of medical imaging, particularly in positron emission tomography (PET). They serve as prosthetic groups for radiolabeling proteins and peptides, facilitating targeted imaging. The solid-phase synthesis approach for 2-[(18)F]fluoropropionyl peptides allows for regioselective labeling of peptides, contributing to the precision of imaging techniques. This application is crucial for the diagnosis and monitoring of various diseases, including cancer (Mařı́k et al., 2006).
Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
Research into the synthesis of optically active 2-aryl-2-fluoropropionic acids highlights the potential of 2-Bromo-3-fluoropropionic acid derivatives as non-epimerizable mimics of 2-arylpropionic acids. These compounds are significant as they relate to NSAIDs, indicating the role of such derivatives in medicinal chemistry and drug development (Fujisawa et al., 2005).
Multifunctional Colloids Development
2-Bromo-2-methylpropionic acid (BMPA)-stabilized quantum dots and iron oxide particles, along with amine-functionalized poly(amidoamine) (PAMA) dendrimers, are used to create multifunctional colloids with various properties like superparamagnetism, photoluminescence, and magneto-optical tuning. These colloids, with superhydrophobic properties, have applications in diverse fields, including materials science and nanotechnology (Yoon et al., 2011).
Biocatalytic Synthesis
2-Bromo-3-fluoropropionic acid derivatives are used in the biocatalytic synthesis of compounds like 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This synthesis process, involving E. coli coexpressing various enzymes, presents an environmentally friendly and efficient method for producing fluorine-containing compounds, which are pivotal in medicine, agriculture, and materials science (Liu et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVAAEPPEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoropropionic acid | |
CAS RN |
39621-37-9, 16652-36-1 | |
| Record name | NSC244700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




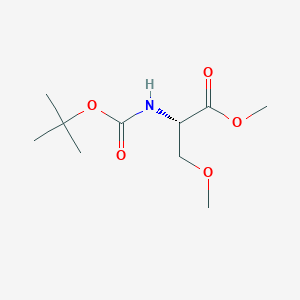


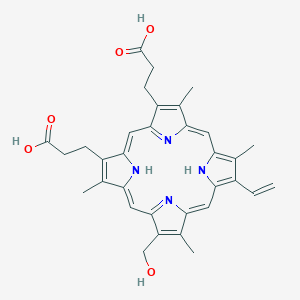
![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)

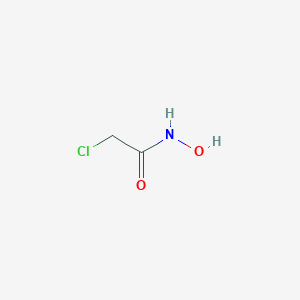
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

